molecular formula C17H15N5O B2993872 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide CAS No. 2034888-36-1

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide

Cat. No.: B2993872
CAS No.: 2034888-36-1
M. Wt: 305.341
InChI Key: QJSBSGHLYXPKPW-VOTSOKGWSA-N
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Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide (CAS 2034888-36-1) is a synthetic small molecule with a molecular formula of C17H15N5O and a molecular weight of 305.33 g/mol . It features a hybrid molecular structure combining a cinnamamide pharmacophore with a 1,2,3-triazole ring linked to a pyridyl moiety. This specific architecture is designed to mimic potent bioactive compounds, particularly tyrosinase inhibitors. The cinnamamide moiety is known to resemble the enzyme's natural substrate, L-tyrosine, allowing it to act as a competitive inhibitor by targeting the active site . The incorporation of the 1,2,3-triazole ring, often established via click chemistry, serves as a stable linker that can enhance binding affinity through coordination with copper ions in the enzyme's active site and facilitate critical π-π stacking interactions with key histidine residues . This molecular design strategy is employed in the development of novel compounds for research in dermatology and oncology, specifically for investigating mechanisms of melanogenesis and cellular pigmentation . Researchers can leverage this compound as a chemical tool for studying enzyme kinetics and inhibitor binding modes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c23-17(7-6-14-4-2-1-3-5-14)19-12-15-13-22(21-20-15)16-8-10-18-11-9-16/h1-11,13H,12H2,(H,19,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSBSGHLYXPKPW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide is a synthetic compound that combines a pyridine ring with a triazole and a cinnamide moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 1 pyridin 4 yl 1H 1 2 3 triazol 4 yl methyl cinnamamide\text{N 1 pyridin 4 yl 1H 1 2 3 triazol 4 yl methyl cinnamamide}

Key Characteristics

PropertyValue
Molecular FormulaC17H17N5O
Molecular Weight323.35 g/mol
CAS Number2034387-13-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the triazole ring enhances its binding affinity to enzymes and receptors, potentially modulating their activity through hydrogen bonding and π-π interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivatives have shown promising results against HepG2 liver cancer cells with an IC50 value of 4.23 μM . The mechanism involves the induction of apoptosis through the activation of apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl2 .

Table 1: Cytotoxic Activity Against HepG2 Cells

CompoundIC50 (μM)
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone4.23
N-(aryl)-4-fluorocinnamides53.20
Triaryl-1,2,4-triazinone5.59

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Cinnamides have been noted for their broad spectrum of pharmacological activities including antimicrobial effects . The structural features of the triazole ring contribute to these activities by enhancing lipophilicity and membrane permeability, which are crucial for effective interaction with microbial targets.

Case Studies

A study investigating various cinnamide derivatives highlighted their antiproliferative and antimetastatic activities against melanoma cell lines (B16-F10). The derivatives were found to interact with matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-2, which play critical roles in tumor progression .

Figure 1: Mechanism of Action in Cancer Cells

Mechanism of Action

Comparison with Similar Compounds

Bioactivity

  • Cholinesterase Inhibition : Tacrine-triazole hybrids () demonstrate potent anti-AChE activity (IC₅₀ = 0.521 μM), attributed to the electron-rich methoxybenzyl group enhancing target binding .
  • Antimicrobial Activity : Sulfonamide-triazoles () show broad-spectrum antibacterial effects, likely due to sulfonamide’s inherent inhibition of dihydropteroate synthase .
  • Antifungal Activity : Benzofuran-triazoles () achieve ~12.57% fungal growth inhibition at 1000 ppm, with chlorobenzyl substituents improving lipophilicity and membrane penetration .

Structural Influences

  • Pyridine vs. Benzyl Substituents : Pyridin-4-yl groups (as in the target compound) enhance aqueous solubility compared to lipophilic benzyl or adamantyl groups (e.g., ) .
  • Cinnamamide vs. Stearamide: The conjugated cinnamamide system in the target compound may improve rigidity and π-π stacking compared to flexible stearamide chains in phenalenone-lipid conjugates () .

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